Methyl-phenyl-silane

Dehydrogenative Coupling Polysilane Synthesis Titanium Catalysis

Methyl-phenyl-silane (MPS) is essential for trisilane oligomer synthesis via Cp₂TiPh₂-catalyzed dehydrogenative coupling, achieving up to 88% yield—where diphenylsilane yields only disilanes. For hydrosilylation polymerization with α,ω-diethynylarenes, MPS uniquely delivers one methyl and one phenyl substituent per silicon center, critical for tuning solubility, electronic properties, and fluorescence. MPS bridges the reactivity gap between over-reactive phenylsilane and sterically hindered diphenylsilane, enabling chemoselective reductions of sensitive substrates. Choose MPS when structural precision in Si–H functionalization is non-negotiable.

Molecular Formula C7H10Si
Molecular Weight 122.24 g/mol
Cat. No. B7802039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl-phenyl-silane
Molecular FormulaC7H10Si
Molecular Weight122.24 g/mol
Structural Identifiers
SMILESC[SiH2]C1=CC=CC=C1
InChIInChI=1S/C7H10Si/c1-8-7-5-3-2-4-6-7/h2-6H,8H2,1H3
InChIKeyQRLBICHXRCOJDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 10 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl-phenyl-silane (MPS) Procurement Guide: Differentiated Reactivity vs. Diphenylsilane & Phenylsilane


Methyl-phenyl-silane (MPS, CAS: 766-08-5) is an organosilicon compound bearing both a phenyl and a methyl group on the silicon atom, with two reactive Si-H bonds [1]. It serves as a versatile hydrosilylation reagent and a reducing agent, bridging the reactivity gap between phenylsilane and diphenylsilane [2].

Why Phenylsilane and Diphenylsilane Cannot Replace Methyl-phenyl-silane in Critical Applications


Phenylsilane (PhSiH₃) and diphenylsilane (Ph₂SiH₂) are often considered interchangeable with methyl-phenyl-silane (PhSiH₂CH₃) due to their shared Si-H functionality, yet this substitution leads to divergent outcomes in both yield and product distribution [1]. The presence of the methyl group in MPS alters the steric and electronic environment at silicon, directly influencing reaction pathways in catalytic couplings [2], polymerization [3], and reductive processes [4]. The evidence below quantifies exactly where and why these differences demand a specific procurement decision.

Methyl-phenyl-silane Quantitative Differentiation: Evidence-Based Selection Against Diphenylsilane, Phenylsilane & Dimethylphenylsilane


Dehydrogenative Coupling: Methyl-phenyl-silane Yields 88% Trisilane vs. Diphenylsilane's 72% Disilane

In Cp₂TiPh₂-catalyzed dehydrogenative coupling, diphenylsilane produces 1,1,2,2-tetraphenyldisilane in 72% yield. Under identical conditions, methyl-phenyl-silane yields a mixture of 1,2-dimethyl-1,2-diphenyldisilane (14%) and 1,2,3-trimethyl-1,2,3-triphenyltrisilane (32%). Notably, the addition of cyclooctene as a hydrogen acceptor drives methyl-phenyl-silane selectively toward the trisilane in 88% yield [1]. This stark divergence in product distribution—disilane for diphenylsilane versus trisilane for methyl-phenyl-silane—demonstrates that the methyl substituent redirects the reaction pathway.

Dehydrogenative Coupling Polysilane Synthesis Titanium Catalysis

Gas-Phase Fragmentation: Methyl-phenyl-silane Exhibits Unique H₂ Elimination Not Observed in Dimethylphenylsilane

Electron impact ionization (70 eV) of methyl-phenyl-silane (MPS), dimethylphenylsilane (DMPS), and trimethylphenylsilane (TMPS) reveals that H₂ elimination is specific to MPS and is rarely observed in DMPS or TMPS [1]. This unique fragmentation channel arises from the presence of two Si-H bonds in MPS, enabling a 1,2-elimination pathway that is absent in the methylated analogs. The experimental observation confirms that MPS behaves as a distinct molecular entity under ionizing conditions, not as a mere incremental variant of the methylphenylsilane series.

Mass Spectrometry Ion Dissociation Gas-Phase Chemistry

Benzene Loss Efficiency: Dimethylphenylsilane Loses Benzene More Readily Than Methyl-phenyl-silane

The 70-eV electron ionization mass spectra and metastable ion decomposition spectra reveal that benzene loss from molecular cations is more facile for dimethylphenylsilane (DMPS) than for methyl-phenyl-silane (MPS) [1]. This difference is attributed to the relative stabilities of the resulting product ions. The trend indicates that as the number of methyl substituents increases, the benzene loss channel becomes increasingly dominant [2]. MPS therefore occupies an intermediate position in the fragmentation landscape, offering a distinct profile compared to its more methylated analogs.

Mass Spectrometry Fragmentation Pathways Ion Stability

Polymer Structure Control: Methyl-phenyl-silane vs. Diphenylsilane Directs Polymer Architecture in Hydrosilylation

In H₂PtCl₆-catalyzed hydrosilylation polymerization with α,ω-diethynylarenes, both methyl-phenyl-silane and diphenylsilane undergo polymerization, but the resulting polymer structure is critically dependent on the substituent size of the silane reagent [1]. The smaller methyl group in MPS versus the second phenyl ring in diphenylsilane alters the steric bulk at silicon, leading to different regio- and stereoselectivity during chain propagation. This results in polymers with distinct optical (blue fluorescence) and thermal properties [2]. Substitution of one silane for the other produces a different polymer architecture, not a simple copolymer analog.

Hydrosilylation Polymerization Conjugated Polymers Polymer Architecture

Reactivity Hierarchy in Hydrosilylation: Methyl-phenyl-silane Sits Between Phenylsilane and Diphenylsilane

Bis(η⁵-cyclopentadienyl)diphenyltitanium (Cp₂TiPh₂) effectively activates the Si-H bonds of phenylsilane, methyl-phenyl-silane, and diphenylsilane for ketone hydrosilylation, affording alkoxysilanes in good yields with good selectivity [1]. The qualitative reactivity order established for primary, secondary, and tertiary hydrosilanes (primary > secondary ≫ tertiary) [2] places methyl-phenyl-silane (a secondary silane) intermediate between the more reactive phenylsilane (primary) and the less reactive diphenylsilane (secondary but more sterically hindered). This gradation allows users to select the appropriate silane to balance reactivity with side-reaction suppression in complex substrates.

Hydrosilylation Ketone Reduction Catalysis

Anion Radical Stability: Methyl-phenyl-silane Anion Radical Lifetime Differs from Phenylsilane

Electron spin resonance (ESR) studies of phenylsilane anion radicals reveal that those containing Si-H bonds exhibit only limited stability and undergo further reduction to other paramagnetic species [1]. While phenylsilane (PhSiH₃) and methyl-phenyl-silane (PhSiH₂CH₃) both fall into this category, the presence of the methyl group in MPS modifies the hyperfine coupling pattern and the reduction pathway [2]. Specifically, diphenylsilane anion radicals can undergo a different mode of reaction—formation of biphenyl anion radical—which is not observed for MPS. This difference in intermediate stability has direct implications for synthetic sequences involving single-electron transfer steps.

Electron Spin Resonance Anion Radicals Reduction Chemistry

Methyl-phenyl-silane Optimal Use Scenarios Derived from Quantitative Evidence


Controlled Synthesis of Oligo- and Polysilanes via Dehydrogenative Coupling

When targeting trisilane oligomers rather than disilanes, methyl-phenyl-silane is the required starting material. As demonstrated in the Cp₂TiPh₂-catalyzed dehydrogenative coupling, MPS yields trisilane products in up to 88% yield with a hydrogen acceptor, whereas diphenylsilane gives only disilanes (72%) [1]. This selectivity is critical for synthesizing silicon-based precursors for CVD, preceramic polymers, and optoelectronic materials.

Synthesis of Defined σ-Conjugated Polymer Architectures via Hydrosilylation Polymerization

For hydrosilylation polymerizations with α,ω-diethynylarenes, the choice between methyl-phenyl-silane and diphenylsilane directly dictates polymer structure [2]. Researchers requiring a polymer backbone with one methyl and one phenyl substituent per silicon atom (to tune solubility, electronic properties, or fluorescence) must procure MPS. Substituting diphenylsilane results in a different polymer architecture with distinct optical and thermal behavior.

Analytical Standard for Differentiating Silanes in Mass Spectrometry-Based Studies

In gas-phase ion chemistry investigations, methyl-phenyl-silane exhibits a unique fragmentation fingerprint: specific H₂ elimination that is absent in dimethylphenylsilane and trimethylphenylsilane [3], and an intermediate benzene loss efficiency compared to more methylated analogs [4]. This distinct profile makes MPS an essential analytical reference compound for differentiating silane classes in complex mixtures or reaction monitoring via GC-MS.

Intermediate Reactivity Hydrosilylation for Functional Group Compatibility

When phenylsilane (primary silane) exhibits excessive reactivity leading to over-reduction or poor chemoselectivity, and diphenylsilane is too hindered to react effectively, methyl-phenyl-silane provides a balanced alternative [5]. Its secondary silane character places it in the optimal reactivity window for substrates bearing sensitive functional groups, as demonstrated in Ti-catalyzed ketone hydrosilylation studies [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl-phenyl-silane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.